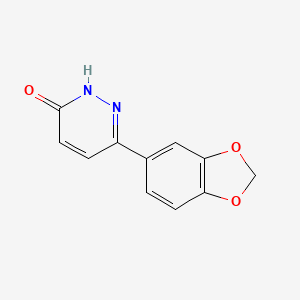

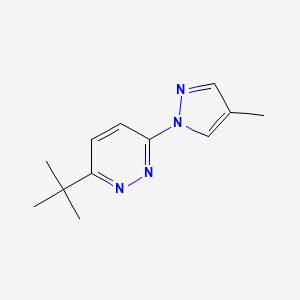

![molecular formula C20H21N3O4S B2607192 3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034354-00-0](/img/structure/B2607192.png)

3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

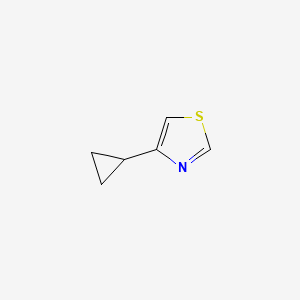

The compound appears to be a complex organic molecule that contains a piperidine ring and a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety. Piperidine is a common motif in medicinal chemistry, known for its use in pharmaceuticals due to its amine character and the flexibility of the six-membered ring. Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound containing sulfur and nitrogen atoms, which is also a common structure in medicinal chemistry.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through a cyclization reaction, followed by the introduction of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety. This could potentially be achieved through a condensation reaction or through a series of steps involving the formation of the pyrimidine ring followed by the introduction of the sulfur atom to form the thieno group.Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. NMR would provide information about the hydrogen and carbon atoms in the molecule and their connectivity, while mass spectrometry would provide information about the molecular weight and possibly the structure of the molecule. X-ray crystallography could provide a detailed three-dimensional structure of the molecule if crystals of the compound can be obtained.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the different functional groups present in the molecule. The piperidine ring might undergo reactions at the nitrogen atom, such as alkylation or acylation. The thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety might undergo reactions at the carbonyl groups or at the carbon atoms adjacent to the carbonyl groups (the alpha-carbons).Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the piperidine ring and the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety. These features could affect properties such as solubility, melting point, and acidity/basicity. These properties could be measured experimentally or predicted using computational chemistry methods.Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound 3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is part of a broader class of chemicals involved in the synthesis of polyfunctional fused heterocyclic compounds. Such chemicals are critical in the development of novel pharmacological agents due to their diverse biological activities. For instance, research by Hassaneen et al. (2003) focused on the synthesis of 2-thioxo-1,3-dihydroindeno[3,2-d]pyrimidino[4,5-b]pyridine-4,9-dione, a compound with structural similarities, highlighting the importance of thieno[3,2-d]pyrimidine derivatives in medicinal chemistry. This research underscores the utility of these compounds in generating new heterocyclic compounds with potential therapeutic applications (Hassaneen et al., 2003).

Biological Activities and Potential Therapeutic Applications

The thieno[3,2-d]pyrimidine scaffold is significant in drug discovery, particularly in anti-cancer research. Singh and Paul (2006) demonstrated that derivatives of 1,3-dialkylated-pyrimidin-2,4-diones, which share a similar core structure with the compound , show activity against human tumor cell lines. This finding suggests that modifications of the thieno[3,2-d]pyrimidine core could yield compounds with significant anti-cancer properties. The study's structure-activity relationship analysis indicates that specific substituents on the thieno[3,2-d]pyrimidine ring can enhance anti-cancer activities, offering insights into the design of new anticancer agents (Singh & Paul, 2006).

Moreover, El-Gazzar et al. (2006) explored the synthesis of thienopyrimidine derivatives due to their high biological activities, including acting as inhibitors of adenosine kinase and exhibiting antileukemia and anticancer activities. This research further supports the potential of thieno[3,2-d]pyrimidine derivatives in developing new therapeutic agents with broad-spectrum biological activities (El-Gazzar et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation. Any specific hazards associated with this compound would need to be determined through experimental testing.

Orientations Futures

Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its biological activity. This could involve testing the compound in various biological assays to determine its potential as a pharmaceutical or therapeutic agent. Additionally, modifications could be made to the structure of the compound to optimize its properties or biological activity.

Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and specific analysis, more information or experimental data would be needed.

Propriétés

IUPAC Name |

3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-13(27-15-5-3-2-4-6-15)18(24)22-10-7-14(8-11-22)23-19(25)17-16(9-12-28-17)21-20(23)26/h2-6,9,12-14H,7-8,10-11H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQLXFGTTYFCBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)NC2=O)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-phenoxypropanoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

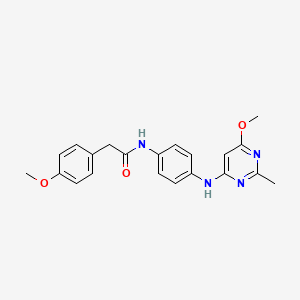

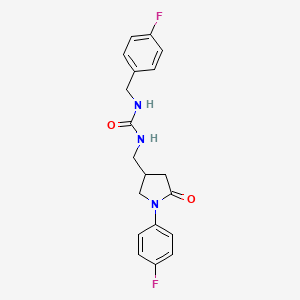

![2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2607109.png)

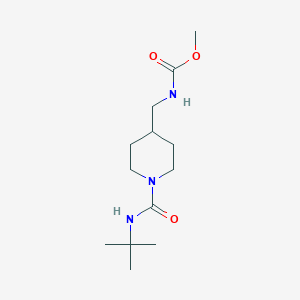

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)butanamide](/img/structure/B2607118.png)

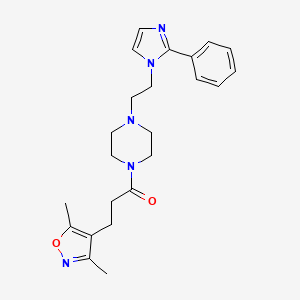

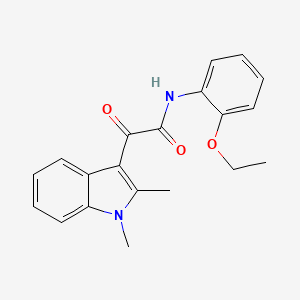

![2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2607119.png)

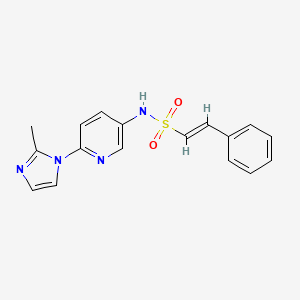

![Ethyl 2-amino-5-[(isopropylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2607123.png)

![Ethyl 4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2607124.png)